REACTION_CXSMILES
|
Cl.N1CCCCC1=N.BrC(=COC(C)C)C=O.[CH:18]1([N:21]2[C:25]([CH:26]=[O:27])=[CH:24][N:23]=[C:22]2[CH3:28])[CH2:20][CH2:19]1>>[N:23]1[CH:24]=[C:25]([CH:26]=[O:27])[N:21]2[CH2:18][CH2:20][CH2:19][CH2:28][C:22]=12 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1C(CCCC1)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C=O)=COC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C(=NC=C1C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=C(N2C1CCCC2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |